Quinoline derivative 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivative 6 is a member of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse applications in medicinal, industrial, and synthetic organic chemistry. The structure of quinoline consists of a benzene ring fused with a pyridine ring, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline derivative 6 can be synthesized using several methods, including the Friedländer synthesis, the Skraup synthesis, and the Doebner-Miller synthesis. These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form the quinoline derivative.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid to produce the quinoline derivative.
Doebner-Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, such as transition metals, and green chemistry approaches, such as microwave irradiation and solvent-free conditions, are commonly employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivative 6 undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and organometallic reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Alkylated or arylated quinoline derivatives.
Scientific Research Applications
Quinoline derivative 6 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of quinoline derivative 6 involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. For example, quinoline derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes .
Comparison with Similar Compounds
Quinoline derivative 6 can be compared with other similar compounds, such as isoquinoline, quinazoline, and cinnoline. These compounds share a similar heterocyclic structure but differ in the position and type of nitrogen atoms within the ring system.
Isoquinoline: Similar to quinoline but with the nitrogen atom in the second position of the ring system.
Quinazoline: Contains two nitrogen atoms at the first and third positions of the ring system.
Cinnoline: Contains nitrogen atoms at the first and fourth positions of the ring system.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C20H20F3N5O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-7-[[(2R)-2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H20F3N5O2/c1-27-10-13(8-25-27)15-7-17(19(24)29)26-16-6-12(2-3-14(15)16)9-28-4-5-30-18(11-28)20(21,22)23/h2-3,6-8,10,18H,4-5,9,11H2,1H3,(H2,24,29)/t18-/m1/s1 |
InChI Key |
PUIAIYDBFPDZPF-GOSISDBHSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCO[C@H](C4)C(F)(F)F)C(=O)N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.